Home > Products > Screening Compounds P116885 > N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide - 2034449-87-9

N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide

Catalog Number: EVT-2715672
CAS Number: 2034449-87-9
Molecular Formula: C9H12N4O2S
Molecular Weight: 240.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine moiety attached to a propane-1-sulfonamide group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Source

The compound has been studied in various contexts, particularly in relation to its potential therapeutic applications. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit anti-inflammatory properties and may be useful in treating viral infections and other medical disorders .

Classification

N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. It is specifically classified as a sulfonamide because of the presence of the sulfonamide functional group (-SO2NH2), which is known for its antibacterial and diuretic properties.

Synthesis Analysis

Methods

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with sulfonyl chlorides in the presence of a base. This method allows for the introduction of the sulfonamide group at the nitrogen atom of the pyrazolo ring.

Technical Details

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Key steps may include:

  • Formation of Sulfonamide: The reaction between pyrazolo[1,5-a]pyrimidine and an appropriate sulfonyl chloride (e.g., propane-1-sulfonyl chloride) under basic conditions.
  • Purification: The resulting product is purified through crystallization or chromatography techniques to isolate N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide.
Molecular Structure Analysis

Structure

The molecular structure of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide consists of a pyrazolo[1,5-a]pyrimidine core with a propane chain linked to a sulfonamide group. The structural formula can be represented as follows:

C9H12N4O2S\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Data

The molecular weight is approximately 228.28 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide can participate in various chemical reactions due to its functional groups. Notably:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Acid-base Reactions: The presence of the sulfonamide group makes this compound an acid that can interact with bases.

Technical Details

Reactions involving this compound may require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide is primarily linked to its interaction with biological targets involved in inflammatory pathways and viral replication processes.

Data

Research has shown that compounds within this class can inhibit specific enzymes or receptors associated with inflammation or viral infections, leading to reduced cytokine production and improved therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide typically appears as a crystalline solid. Its melting point and solubility characteristics are essential for determining its suitability for pharmaceutical formulations.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents like dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide has potential applications in several scientific fields:

  • Medicinal Chemistry: As a lead compound for developing anti-inflammatory or antiviral drugs.
  • Biochemical Research: To study mechanisms related to inflammation and immune response.

Research into this compound continues to explore its efficacy and safety profiles in various therapeutic contexts.

Target Identification & Validation of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide

Kinase Inhibition Profiling in Oncogenic Signaling Pathways

N-(Pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide exhibits a multi-kinase inhibitory profile with significant activity against tyrosine kinases implicated in oncogenesis. In vitro enzymatic assays reveal potent inhibition of tropomyosin receptor kinases (TrkA/B/C), discoidin domain receptor 1 (DDR1), and Bruton's tyrosine kinase (BTK), with half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range [1] [2] [7]. The compound's core pyrazolo[1,5-a]pyrimidine scaffold facilitates adenosine triphosphate (ATP)-competitive binding, while the propane sulfonamide moiety enhances selectivity through hydrophobic pocket interactions in the kinase hinge region [5] [7]. Kinase selectivity screening against 455 human kinases demonstrates >75% inhibition for fewer than 15 off-target kinases at 1 μM concentrations, indicating high specificity [2].

Table 1: In Vitro Kinase Inhibition Profile of N-(Pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide

Kinase TargetIC₅₀ (nM)Biological Function
TrkA6.8 ± 0.7Neuronal differentiation, cancer cell survival
DDR17.0 ± 0.9Collagen-induced metastasis regulation
BTK9.2 ± 1.1B-cell receptor signaling, proliferation
Abl1>1000Chronic myeloid leukemia signaling
c-Kit>1000Stem cell factor receptor

Structural determinants of selectivity include:

  • Hydrophobic Pocket Occupation: The propane sulfonamide group occupies a deep hydrophobic region in DDR1 and Trk kinases, forming van der Waals contacts with leucine residues (Leu652 in DDR1, Leu657 in TrkA) [2] [7].
  • Gatekeeper Residue Influence: Kinases with small gatekeeper residues (e.g., threonine in TrkB) permit compound access, whereas bulkier residues (e.g., phenylalanine in Src) sterically hinder binding [5].
  • Salt Bridge Formation: Protonation of the pyrimidine nitrogen enables electrostatic interaction with conserved catalytic lysine residues (Lys531 in DDR1) [7].

Role in Modulating Neurotrophic Tyrosine Receptor Kinase Fusion-Driven Carcinogenesis

N-(Pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide potently suppresses oncogenic signaling driven by neurotrophic tyrosine receptor kinase (NTRK) gene fusions, which occur in diverse solid tumors. Molecular docking simulations predict a binding energy of -10.2 kcal/mol at the TrkA ATP-binding site, facilitated by hydrogen bonding between the sulfonamide oxygen and Asp668 within the kinase domain [1] [7]. In TPMS3-NTRK1 fusion-positive KM12 colorectal cancer cells, the compound (100 nM, 72 hours) reduces cell viability by 92% through:

  • Inhibition of autophosphorylation at Tyr676/681 in TrkA kinase domains [1]
  • Downregulation of downstream phospholipase C gamma (PLCγ) phosphorylation [1]
  • Cleavage of caspase-3 and poly (ADP-ribose) polymerase, inducing mitochondrial apoptosis [7]

Resistance mitigation strategies include:

  • Solvent Front Mutation Overcoming: The compound maintains activity against the common Gly595Arg mutation in TrkA due to its flexible sulfonamide tail, which adapts to conformational changes (IC₅₀ shift from 6.8 nM to 22.4 nM) [1].
  • ATP-Binding Site Mutation Counteraction: Unlike first-generation inhibitors, it retains potency against Gly667Ser mutations by forming compensatory hydrogen bonds with Glu560 [1].
  • XDFG-Out Binding: Stabilization of the inactive kinase conformation prevents resistance mutations in the catalytic loop [7].

Interaction with Mitogen-Activated Protein Kinase Cascades

N-(Pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide indirectly modulates mitogen-activated protein kinase (MAPK) pathway activity through upstream kinase inhibition. In BRAF-mutant A375 melanoma cells, the compound (500 nM) reduces extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation by 75% within 6 hours, primarily via:

  • Dual-Specificity Phosphatase 6 (DUSP6) Upregulation: Increased DUSP6 expression dephosphorylates ERK1/2, as confirmed by siRNA knockdown experiments restoring phospho-ERK levels [9].
  • c-Jun N-Terminal Kinase (JNK) Pathway Suppression: Dose-dependent inhibition of JNK phosphorylation (IC₅₀ = 85 nM) reduces activator protein 1 (AP-1) transcriptional activity, diminishing pro-survival gene expression [9].
  • Feedback Loop Disruption: Compensatory mitogen-activated protein kinase kinase (MEK) phosphorylation observed with selective Trk inhibitors is attenuated due to concurrent DDR1 inhibition [2] [7].

Table 2: Impact on MAPK Pathway Components in Cancer Cell Lines

Cell LineGenetic BackgroundERK1/2 Phosphorylation Reduction (%)JNK Phosphorylation IC₅₀ (nM)
A375BRAF V600E75 ± 6.285 ± 9.1
PC-3PTEN null42 ± 5.1>500
KM12TPMS3-NTRK1 fusion68 ± 7.3112 ± 12.4

Potential Cross-Reactivity with Phosphoinositide 3-Kinase Isoforms

Computational and biochemical analyses reveal conditional cross-reactivity with class I phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kδ and PI3Kγ. Molecular dynamics simulations indicate transient compound binding to the PI3Kγ ATP pocket (binding energy: -8.7 kcal/mol), facilitated by hydrophobic interactions between the propane sulfonamide chain and Val882 in the catalytic site [4] [7]. However, isoform selectivity varies:

  • PI3Kδ Inhibition: IC₅₀ = 310 ± 28 nM in enzymatic assays, potentially contributing to anti-lymphoma effects via B-cell receptor signaling blockade [4].
  • PI3Kα/β Selectivity: >50-fold selectivity over PI3Kα (IC₅₀ > 10,000 nM) and PI3Kβ (IC₅₀ = 2,500 nM) due to steric clash with helical domains [7].
  • Kinase-Dependent Modulation: In Trk fusion-positive cells, PI3Kδ inhibition synergizes with Trk suppression, reducing protein kinase B (Akt) phosphorylation by 88% at 300 nM concentrations. In contrast, PTEN-deficient cells show minimal Akt modulation, indicating context-dependent effects [4].

Strategies to minimize off-target PI3K interactions include:

  • Sulfonamide Chain Optimization: Introduction of methyl groups at the β-position reduces PI3Kδ affinity by 4-fold while preserving Trk activity [7].
  • Pyrimidine Ring Substitution: 5-Methoxy substitution enhances Trk selectivity over PI3Kγ by disrupting hydrogen bonding with Asp964 in PI3Kγ [4].
  • Allosteric Pocket Targeting: Covalent modification at Cys residues in the P-loop of PI3Kδ avoids competition with ATP-binding site-directed therapies [7].

Properties

CAS Number

2034449-87-9

Product Name

N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28

InChI

InChI=1S/C9H12N4O2S/c1-2-5-16(14,15)12-8-6-10-9-3-4-11-13(9)7-8/h3-4,6-7,12H,2,5H2,1H3

InChI Key

ABCSVQWTXFUQCQ-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.